Tandospirone

Descripción general

Descripción

Tandospirona, vendida bajo el nombre comercial Sediel, es un medicamento ansiolítico y antidepresivo utilizado principalmente en Japón y China . Pertenece a la clase de fármacos azapironas y está estrechamente relacionada con otras azapironas como la buspirona y la gepirona . Tandospirona es conocida por su actividad agonista parcial selectiva en el receptor de serotonina 1A (5-HT1A), que contribuye a sus efectos ansiolíticos y antidepresivos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de tandospirona implica la condensación de 1-(4-aminobutyl)-4-(2-pirimidyl)piperazina con un anhídrido apropiado bajo condiciones de iluminación . El producto de esta condensación se reduce luego en presencia de paladio sobre carbono (Pd/C) para formar tandospirona . El paso final implica reaccionar la tandospirona con un ácido para formar su sal .

Métodos de producción industrial: La producción industrial de tandospirona sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Las condiciones de reacción se mantienen suaves para evitar requisitos especiales de equipo, y los solventes utilizados se pueden reciclar para reducir los costos . El proceso garantiza un alto rendimiento y pureza, con la única impureza máxima inferior al 0,1 por ciento .

Análisis De Reacciones Químicas

Tipos de reacciones: Tandospirona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Tandospirona puede oxidarse bajo condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.

Sustitución: Tandospirona puede sufrir reacciones de sustitución, particularmente involucrando sus porciones de piperazina y pirimidina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El paladio sobre carbono (Pd/C) se usa comúnmente como catalizador para las reacciones de reducción.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de reducción generalmente producen tandospirona o sus análogos .

Aplicaciones Científicas De Investigación

Anxiety Disorders

Tandospirone is predominantly used for treating generalized anxiety disorder (GAD). Clinical studies have demonstrated its effectiveness in reducing anxiety symptoms without the sedative effects associated with benzodiazepines. It has been shown to improve anxiety scores significantly compared to placebo in various trials, making it a viable alternative for patients who may not tolerate traditional anxiolytics well .

Functional Dyspepsia

Recent studies have investigated this compound's efficacy in treating functional dyspepsia (FD), a condition often accompanied by anxiety. A double-blind, placebo-controlled trial indicated that this compound significantly improved abdominal symptom scores and quality of life in FD patients . The results suggest that this compound may alleviate gastrointestinal symptoms linked to anxiety.

Cognitive Disorders

Emerging research suggests potential applications of this compound in cognitive disorders such as Alzheimer’s disease and schizophrenia. Studies indicate that this compound may enhance cognitive function through increased dopamine neurotransmission, which is crucial for memory and learning processes . Its ability to promote neurogenesis in the hippocampus further supports its potential role in treating cognitive impairments associated with these conditions.

Case Study 1: Major Depressive Disorder

A case report highlighted a patient with major depressive disorder who experienced hematochezia after starting treatment with this compound alongside other antidepressants. Upon discontinuation of this compound, the adverse effect resolved, indicating the need for careful monitoring when prescribing this medication alongside others .

Case Study 2: Mild Cognitive Impairment

In a study involving patients with mild cognitive impairment and vascular depression, this compound was found to significantly improve anxiety symptoms and overall cognitive function after treatment . This underscores its potential utility in managing anxiety-related cognitive decline.

Summary Table of Applications

| Application Area | Efficacy Evidence | Notes |

|---|---|---|

| Anxiety Disorders | Significant reduction in anxiety scores | Effective alternative to benzodiazepines |

| Functional Dyspepsia | Improved abdominal symptom scores | Enhances quality of life |

| Cognitive Disorders | Increased dopamine levels; improved cognition | Potential for treating Alzheimer’s disease |

| Major Depressive Disorder | Case report indicated adverse effects | Requires careful monitoring |

Mecanismo De Acción

Tandospirona actúa como un agonista parcial potente y selectivo en el receptor de serotonina 1A (5-HT1A) . Este receptor participa en la regulación del estado de ánimo, la ansiedad y otras funciones cognitivas. Al unirse y activar el receptor 5-HT1A, la tandospirona modula la liberación de serotonina y otros neurotransmisores, lo que lleva a sus efectos ansiolíticos y antidepresivos . Tiene una afinidad relativamente débil por otros receptores de serotonina (5-HT2A, 5-HT2C) y receptores adrenérgicos, y es esencialmente inactivo en el transportador de serotonina y el sitio alostérico de las benzodiazepinas del receptor GABA .

Comparación Con Compuestos Similares

Tandospirona es similar a otras azapironas como la buspirona y la gepirona . Estos compuestos comparten una estructura química y un mecanismo de acción similares, actuando como agonistas parciales en el receptor 5-HT1A . tandospirona es única en su afinidad de unión específica y propiedades farmacocinéticas . A diferencia de la buspirona, la tandospirona no se une a los sitios del receptor de benzodiazepinas o GABA y no potencia la unión de benzodiazepinas o GABA a sus receptores .

Compuestos similares:

Buspirona: Otra azapirona utilizada como ansiolítico.

Gepirona: Similar a la buspirona, utilizada por sus efectos ansiolíticos y antidepresivos.

Ipsapirona: Otro agonista del receptor 5-HT1A con propiedades similares.

El perfil farmacológico único de Tandospirona lo convierte en un compuesto valioso para aplicaciones clínicas e investigativas.

Actividad Biológica

Tandospirone is a unique azapirone compound primarily recognized for its role as a partial agonist of the 5-hydroxytryptamine type 1A (5-HT1A) receptor. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and clinical implications through various studies and findings.

Pharmacological Profile

Receptor Affinity and Mechanism of Action

This compound exhibits a high affinity for the 5-HT1A receptor, with a value of approximately 27 ± 5 nM, making it significantly more potent at this receptor compared to others such as 5-HT2, α1-adrenergic, and dopamine receptors, where values range from 1300 to 41000 nM . The compound acts as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei and as a partial agonist at postsynaptic receptors in various brain regions, including the hippocampus and amygdala .

Mechanisms of Action

This compound's activation of the 5-HT1A receptors leads to several downstream effects:

- Inhibition of Adenylate Cyclase : This results in decreased cAMP levels, inhibiting protein kinase A (PKA)-mediated phosphorylation .

- Activation of GIRK Channels : By releasing G βγ subunits, this compound promotes hyperpolarization of neurons, which subsequently inhibits neuronal firing .

Clinical Applications

Anxiolytic Effects

This compound is primarily used for treating generalized anxiety disorder (GAD). Clinical studies have demonstrated its efficacy in reducing anxiety symptoms without significant sedation or abuse potential, unlike traditional benzodiazepines . In animal models, this compound has been shown to alleviate stress-induced anxiety by suppressing theta oscillation enhancement in the anterior cingulate cortex (ACC), highlighting its neurophysiological impact .

Antidepressant Properties

Research indicates that this compound may also possess antidepressant effects. In forced swimming tests, it demonstrated the ability to enhance serotonergic activity by desensitizing somatodendritic 5-HT1A autoreceptors after chronic administration. This mechanism helps counteract serotonergic deficits associated with depression . Furthermore, this compound has been linked to increased neurogenesis in the hippocampus, which is crucial for mood regulation .

Table: Summary of Key Studies on this compound

Propiedades

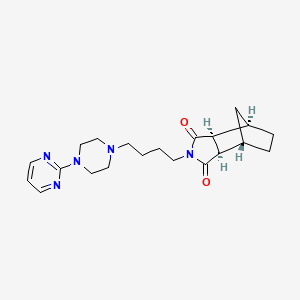

IUPAC Name |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIJFEGBUDEYSX-FZDBZEDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048836 | |

| Record name | Tandospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87760-53-0 | |

| Record name | Tandospirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87760-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandospirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tandospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tandospirone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANDOSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.